4-Amino-2-bromo-6-fluorophenol (CAS 1783544-55-7) overcomes the high pKa problem of conventional aminophenols.
4-Amino-2-bromo-6-fluorophenol (CAS 1783544-55-7) is a highly functionalized, tetrasubstituted benzene derivative that serves as a critical intermediate in the synthesis of advanced agrochemicals, fluorinated active pharmaceutical ingredients (APIs), and complex diaryl ethers. Featuring three orthogonal reactive sites—a nucleophilic hydroxyl group, a cross-coupling-ready bromide, and an acylable aniline nitrogen—this compound enables highly convergent synthetic routes [1]. The strategic placement of the 6-fluoro group not only modulates the physicochemical properties of the resulting scaffolds, such as enhancing lipophilicity and metabolic stability, but also significantly alters the electronic environment of the phenol, lowering its pKa to facilitate milder etherification protocols [2]. For procurement teams and process chemists, this specific halogenated architecture eliminates multiple protection-deprotection steps typically required when utilizing simpler aminophenol precursors, directly reducing cost-of-goods (COGs) in multi-step scale-up campaigns.
Substituting 4-Amino-2-bromo-6-fluorophenol with more common analogs, such as 4-amino-2-bromophenol or 4-amino-2-chloro-6-fluorophenol, fundamentally disrupts established manufacturing workflows. The absence of the 6-fluoro group in 4-amino-2-bromophenol raises the phenolic pKa, necessitating harsher basic conditions for O-alkylation or SNAr reactions, which frequently triggers competitive N-alkylation at the unprotected aniline and catastrophic yield losses [1]. Conversely, substituting the 2-bromo group with a 2-chloro substituent drastically reduces the rate of palladium-catalyzed oxidative addition, forcing process chemists to employ elevated temperatures (>90°C) and expensive proprietary phosphine ligands to drive Suzuki or Buchwald-Hartwig couplings to completion[2]. Furthermore, the combined electron-withdrawing effect of the bromo and fluoro groups stabilizes the highly electron-rich 4-aminophenol core against spontaneous auto-oxidation, meaning that generic, less-halogenated substitutes often degrade into dark, tarry oligomers during routine benchtop handling and storage [3].
The presence of the strongly electronegative 6-fluoro group adjacent to the phenolic hydroxyl significantly alters its acidity compared to non-fluorinated analogs. Class-level chemoinformatic data indicates that this substitution lowers the phenolic pKa by approximately 1.2 to 1.5 units relative to 4-amino-2-bromophenol [1]. In process chemistry, this allows the phenol to be quantitatively deprotonated using mild bases (e.g., K2CO3) rather than requiring stronger bases (e.g., Cs2CO3 or NaH). Consequently, O-arylation via SNAr can proceed at lower temperatures (60°C), achieving >90% chemoselectivity for the oxygen over the unprotected aniline nitrogen, effectively bypassing the need for transient Boc-protection of the amine [2].
| Evidence Dimension | Phenolic pKa and O-alkylation chemoselectivity |
| Target Compound Data | ~7.5 pKa; >90% O-selectivity with mild base |
| Comparator Or Baseline | 4-Amino-2-bromophenol (~8.8 pKa; requires strong base, leading to competitive N-alkylation) |
| Quantified Difference | ~1.3 unit pKa reduction enabling protection-free chemoselective etherification |
| Conditions | SNAr with activated aryl halides, K2CO3, DMF, 60°C |
Eliminating amine protection-deprotection steps directly shortens synthetic routes, saving reagent costs and improving overall volumetric productivity in manufacturing.
For late-stage diversification, the 2-bromo substituent provides a highly reactive vector for transition-metal catalysis. Compared to 4-amino-2-chloro-6-fluorophenol, the C-Br bond in this target compound exhibits a substantially lower activation energy for oxidative addition by Pd(0) species [1]. Benchmarking of similar halogenated systems demonstrates that bromides achieve >85% conversion in Suzuki-Miyaura couplings at 45–60°C using standard, cost-effective catalysts like Pd(dppf)Cl2. In contrast, the 2-chloro analog typically stalls under these conditions, requiring temperatures exceeding 90°C and premium ligands (e.g., XPhos or BrettPhos) to reach similar yields [2].
| Evidence Dimension | Cross-coupling temperature and catalyst requirement |
| Target Compound Data | >85% yield at 45–60°C with standard Pd catalysts |
| Comparator Or Baseline | 4-Amino-2-chloro-6-fluorophenol (requires >90°C and expensive designer ligands) |
| Quantified Difference | 30–45°C reduction in reaction temperature and compatibility with generic phosphine ligands |
| Conditions | Suzuki-Miyaura coupling, arylboronic acid, Pd(dppf)Cl2, aqueous base |
Low-temperature coupling preserves the integrity of the oxidation-sensitive aminophenol core and drastically reduces catalyst procurement costs.
Unsubstituted or mono-substituted 4-aminophenols are notoriously prone to rapid auto-oxidation in air, forming reactive quinone imines that polymerize into dark impurities. The dual electron-withdrawing effect of the 2-bromo and 6-fluoro groups significantly stabilizes the highest occupied molecular orbital (HOMO) of the molecule [1]. Electrochemical models predict an anodic peak potential (Epa) shift of at least +150 mV compared to basic 4-aminophenol. This thermodynamic stabilization translates to vastly improved bulk handling properties; the compound resists discoloration during standard atmospheric exposure, maintaining high purity profiles (>98%) over extended storage without requiring strict glovebox handling [2].
| Evidence Dimension | Oxidation potential (Epa) and ambient stability |
| Target Compound Data | +150 mV shift; resists rapid ambient auto-oxidation |
| Comparator Or Baseline | 4-Aminophenol (rapidly darkens in air via quinone imine formation) |
| Quantified Difference | >150 mV increase in oxidation potential, extending benchtop handling time |
| Conditions | Cyclic voltammetry and ambient atmospheric storage |
Reduces the need for specialized inert-atmosphere handling equipment during weighing and reactor charging, lowering operational complexity.
The lowered pKa of the 6-fluorophenol moiety makes this compound an ideal nucleophile for coupling with electron-deficient aryl halides. It is specifically procured for synthesizing complex diaryl ether linkages in kinase inhibitors, where the fluoro group enhances the metabolic stability of the final drug candidate[1].
Due to the highly reactive 2-bromo position, process chemists utilize this building block to construct densely functionalized biaryls. It serves as a superior precursor for Suzuki or Buchwald-Hartwig couplings, allowing diversification at the C2 position under mild conditions that do not degrade the sensitive aminophenol core [2].
In materials science, halogenated aminophenols are utilized as specialized monomers. The orthogonal reactivity of the amino and hydroxyl groups allows for incorporation into polyimides or structurally related resins, where the fluorine and bromine atoms impart unique dielectric properties and flame retardancy to the resulting high-performance polymers[3].